molecular formula C21H21N5O4S B2835401 3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034363-76-1

3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2835401
CAS No.: 2034363-76-1
M. Wt: 439.49
InChI Key: BDHGBBJDKYBABN-UHFFFAOYSA-N
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Description

The compound 3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a heterocyclic molecule featuring multiple pharmacologically relevant moieties:

  • A benzoxazolone core, known for its role in modulating central nervous system activity and enzyme inhibition .
  • A piperidine ring substituted with a triazolone group, which enhances binding affinity to biological targets such as kinases or GPCRs .
  • A thiophen-2-yl substituent, contributing to improved lipophilicity and metabolic stability .

Structural elucidation of such compounds typically employs NMR spectroscopy, UV analysis, and X-ray crystallography refined using software like SHELXL .

Properties

IUPAC Name

3-[2-oxo-2-[4-[(5-oxo-4-thiophen-2-yl-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c27-18(13-25-15-4-1-2-5-16(15)30-21(25)29)24-9-7-14(8-10-24)12-17-22-23-20(28)26(17)19-6-3-11-31-19/h1-6,11,14H,7-10,12-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHGBBJDKYBABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, characterization, and biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N6O3SC_{18}H_{20}N_{6}O_{3}S, with a molecular weight of approximately 400.5 g/mol. The presence of various functional groups such as triazole and piperidine suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole and piperidine moieties exhibit significant anticancer properties. For instance, derivatives of triazole have shown cytotoxic effects against various cancer cell lines. A study highlighted that compounds similar to the one inhibited cell proliferation in A549 human lung cancer cells with an IC50 value of 9 μM, indicating a potent effect on cell viability and morphology .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA5499Induces cell cycle arrest
Compound BHepG20.25Regulates AMPK phosphorylation
Compound CMCF70.49–48.0Inhibits anchorage-independent growth

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For example, derivatives with similar structures were found to possess higher antibacterial properties than oxytetracycline against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Compound DStaphylococcus aureus10
Compound EEscherichia coli15
Compound FPseudomonas aeruginosa12

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of triazole derivatives showed that modifications to the piperidine ring significantly enhanced their anticancer efficacy against multiple cancer cell lines. The compound exhibited a promising profile, suggesting further investigation into its mechanism could yield valuable insights for drug development .
  • Case Study on Antimicrobial Efficacy : Another research effort focused on synthesizing derivatives from the same class as the target compound revealed strong antibacterial activity against resistant strains of bacteria, supporting its potential as a lead compound for new antibiotic therapies .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 1,2,4-triazoles, including those similar to the compound , exhibit significant anticancer properties. The 1,2,4-triazole ring is known for its ability to interact with various biological targets, leading to the inhibition of cancer cell proliferation. Studies have shown that compounds containing this ring can induce apoptosis in cancer cells and inhibit tumor growth .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds containing thiophene and triazole moieties have been reported to possess antibacterial and antifungal properties. For instance, studies have highlighted the effectiveness of similar triazole derivatives against a range of pathogenic bacteria and fungi . This makes the compound a candidate for further exploration in developing new antimicrobial agents.

Anticoagulant Effects

The compound has been associated with anticoagulant properties due to its structural similarities with known anticoagulants such as Rivaroxaban, which is a direct factor Xa inhibitor used in the prevention and treatment of thromboembolic disorders. The presence of the piperidine and oxazolone groups may enhance its efficacy in inhibiting blood coagulation pathways . This could lead to applications in managing conditions like myocardial infarction and deep vein thrombosis.

Neuroprotective Effects

Emerging research suggests that compounds with similar structural features may exhibit neuroprotective effects. The incorporation of piperidine and triazole rings could facilitate interactions with neurotransmitter systems or neurotrophic factors, potentially offering benefits in neurodegenerative diseases . Further studies are needed to elucidate these mechanisms.

Synthesis and Modification

The synthesis of this compound involves complex organic reactions that can be optimized for higher yields and purity. Understanding the synthetic pathways allows for modifications that can enhance biological activity or reduce toxicity. Research into various synthetic routes has shown promise in producing derivatives with improved pharmacological profiles .

Research Findings Table

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis; inhibits proliferation in cancer cells
Antimicrobial PropertiesEffective against pathogenic bacteria and fungi
Anticoagulant EffectsPotential as a factor Xa inhibitor; applicable in thromboembolic disorders
Neuroprotective EffectsPossible interactions with neurotransmitter systems
Synthesis and ModificationComplex synthesis; potential for optimization

Case Studies

  • Anticancer Study : A study involving 1,2,4-triazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the triazole framework could enhance activity against specific tumor types .
  • Antimicrobial Testing : A series of thiophene-containing compounds were tested against common pathogens like Staphylococcus aureus and Candida albicans, showing promising results that warrant further investigation into structure-activity relationships .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s triazolone-piperidine-thiophene architecture distinguishes it from simpler triazolone derivatives (e.g., 4a–4c in ), which lack the benzoxazolone moiety and piperidine spacer .
  • Analogues like those in incorporate thiazolo-triazolone cores but differ in substituents (e.g., butoxyphenyl vs. thiophen-2-yl), impacting solubility and target selectivity .

Bioactivity and Mode of Action

highlights that compounds with similar structural profiles cluster into groups with correlated bioactivity. For example:

  • Triazolone derivatives (e.g., 4a–4c) exhibit antimicrobial and antitumor activities due to interactions with DNA topoisomerases or microbial cell walls .
  • Thiophene-containing compounds (e.g., the target molecule) may target enzymes like cytochrome P450 or kinases, leveraging sulfur’s electron-rich properties for binding .

The lumping strategy () suggests that shared features (e.g., triazolone cores) could predict similar pharmacokinetic behaviors, such as metabolic stability or tissue penetration . However, the target compound’s benzoxazolone group may confer unique neuroactive properties absent in simpler triazolones .

Spectroscopic and Crystallographic Data

  • 1H-NMR and 13C-NMR for confirming proton and carbon environments in triazolone and benzoxazolone moieties .
  • X-ray refinement via SHELXL for resolving piperidine conformation and triazolone-thiophene geometry .

Q & A

Q. What are the optimal conditions for synthesizing this compound, and how do substituents influence reaction efficiency?

The synthesis involves multi-step reactions, including condensation of thiophene-containing triazole intermediates with bromoacetophenone derivatives under reflux in anhydrous ethanol. Key parameters include:

  • Solvent choice : Absolute ethanol ensures solubility and reaction homogeneity .
  • Reaction time : Reflux for 5 hours maximizes yield, as shorter durations lead to incomplete substitution .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on arylidene moieties reduce yields (e.g., 61–72%) compared to electron-donating groups (e.g., methoxy) . Example protocol : React 3-thiophen-2-ylmethyl-4-arylidene-amino-triazolone (0.01 mol) with bromoacetophenone (0.01 mol) in ethanol under reflux, followed by recrystallization from methanol/water .

Q. How can structural characterization be reliably performed for this compound?

Use a combination of:

  • IR spectroscopy : Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and triazole/thiophene ring vibrations .
  • NMR (¹H/¹³C) : Identify thiophene protons (δ 6.8–7.5 ppm), benzoxazolone methylene (δ 4.2–4.5 ppm), and piperidine signals (δ 2.5–3.5 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodology :

  • Substituent variation : Synthesize analogs with modified arylidene (e.g., pyridinyl vs. furanyl) or thiophene groups to assess antimicrobial/antitumor activity .
  • Biological assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HEPG-2) using SRB assays, comparing IC₅₀ values (e.g., 4a: IC₅₀ = 12 μM vs. 4c: IC₅₀ = 28 μM) .
  • Computational modeling : Perform molecular docking to correlate substituent electronic properties (Hammett σ values) with target binding (e.g., EGFR kinase) .

Q. What strategies resolve contradictions in spectral data for derivatives?

Discrepancies in NMR/IR data often arise from:

  • Tautomerism : Use 2D NMR (NOESY, HSQC) to confirm triazole ring tautomeric forms (e.g., 1H vs. 2H tautomers) .
  • Impurity interference : Purify via column chromatography (silica gel, ethyl acetate/hexane) before analysis .
  • Dynamic effects : Conduct variable-temperature NMR to detect conformational changes in piperidine/benzoxazolone moieties .

Q. How can discrepancies in biological activity across studies be addressed?

Troubleshooting steps :

  • Assay standardization : Use identical cell lines (e.g., ECACC-sourced MCF-7) and protocols (e.g., 48-hour incubation, 5% CO₂) .
  • Control compounds : Include CHS-828 as a reference antitumor agent to validate assay sensitivity .
  • Purity verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

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